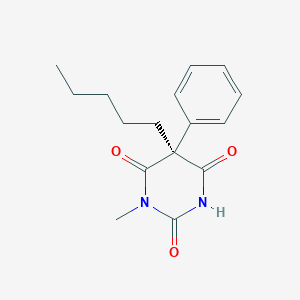

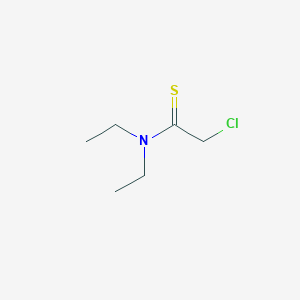

Dimethyl 2-(thiophen-2-ylmethyl)malonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

General Synthesis Methods : Methods to synthesize derivatives of dimethyl malonate have been developed, including a general approach to access phenyliodonium ylides from malonates, offering pathways to useful cyclopropane diesters (Goudreau, Marcoux, & Charette, 2009).

Specific Synthesis Reactions : The reaction of dicarbomethoxycarbene with thiophene derivatives has been studied, showing the formation of dimethyl (2-thienyl)malonate under certain conditions (Jenks, Heying, Stoffregen, & Rockafellow, 2009).

Molecular Structure Analysis

- Structural Features : The molecular structure of related compounds, like dimethyl malonate derivatives, has been characterized using techniques such as NMR, single-crystal X-ray diffraction, and ab initio calculations. These studies reveal details like torsion angles and plane orientations in the molecules (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Chemical Reactions and Properties

- Reaction with Thiophene Derivatives : The reaction of dicarbomethoxycarbene with thiophene derivatives to form dimethyl (2-thienyl)malonate indicates specific chemical reactivity patterns and preferences under various conditions (Jenks et al., 2009).

Physical Properties Analysis

- Influence of Substituents on Properties : Studies on polythiophene derivatives bearing malonic acid dimethyl ester substituents reveal how these groups can affect physical properties like glass transition temperature and electrical conductivity (Armelin, Bertran, Estrany, Salvatella, & Alemán, 2009).

Chemical Properties Analysis

- Catalysis and Synthesis : Research indicates the role of compounds like dimethyl malonate in catalysis and synthesis reactions. For instance, rhodium(II)-catalyzed addition of dimethyl diazomalonate to thiophen results in the formation of thiophenium ylides, showcasing the chemical versatility of these compounds (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1978).

科学研究应用

Photolysis and Thermolysis Reactions : Photolysis of derivatives of dimethyl malonate thiophene-S,C-ylide forms dimethyl (2-thienyl)malonate. This reaction highlights the significance of dimethyl malonate derivatives in photolysis processes, particularly with thiophene derivatives (Jenks, Heying, Stoffregen & Rockafellow, 2009).

Synthesis of Cyclopropane Diesters : A method to access phenyliodonium ylides from malonates, including dimethyl malonate, has been developed. These ylides provide easy access to a variety of cyclopropane diesters, indicating the utility of dimethyl malonate in synthesizing such compounds (Goudreau, Marcoux & Charette, 2009).

Dihydro-2(3H)-thiophenone Derivatives Synthesis : The reaction of dimethyl malonate with various thiirane derivatives leads to the production of dihydro-2(3H)-thiophenone derivatives, showcasing its role in synthesizing thiophenone compounds (Taguchi & Suhara, 1986).

Polythiophene Derivative Synthesis : Dimethyl malonate is used in the preparation of new polythiophene derivatives, demonstrating its application in the field of polymer chemistry. These derivatives exhibit unique properties like solubility in polar solvents and higher electrical conductivity (Armelin et al., 2009).

Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate : The use of dimethyl malonate in synthesizing dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, a compound of interest in organic synthesis, has been documented (Goudreau, Marcoux & Charette, 2011).

Formation of Push-Pull Molecules : Malonic acid derivatives, including dimethyl malonate, are used in the formation of push-pull molecules, which are significant in the development of fluorescent, solvatochromic, and nonlinear optical materials (Klikar et al., 2017).

Asymmetric Michael Addition Catalysis : Novel carbohydrate-derived thioureas synthesized from dimethyl malonate have been examined as catalysts for the asymmetric Michael addition of symmetrical 1,3-dicarbonyl compounds, further expanding its utility in asymmetric synthesis and catalysis (Rončák, Tvrdoňová, Gonda & Elečko, 2020).

安全和危害

Dimethyl 2-(thiophen-2-ylmethyl)malonate is classified as a warning under the GHS classification. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

属性

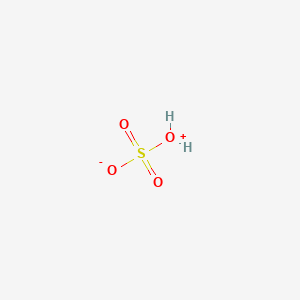

IUPAC Name |

dimethyl 2-(thiophen-2-ylmethyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIHAJHYNTWOAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560142 |

Source

|

| Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(thiophen-2-ylmethyl)malonate | |

CAS RN |

122308-25-2 |

Source

|

| Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)